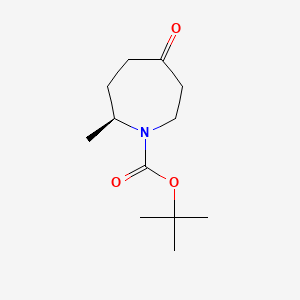
tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is a compound with a unique structure, featuring a tert-butyl ester group, a keto group, and an azepane ring. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate typically involves a multi-step process. The key steps include the formation of the azepane ring and the introduction of the tert-butyl ester and keto functionalities. This process may involve the use of protecting groups, specific reaction conditions, and purification techniques to achieve the desired product in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automation in industrial settings can help achieve these goals, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate undergoes several types of reactions, including:
Oxidation: : Conversion of the keto group into other functional groups.
Reduction: : Reduction of the keto group to an alcohol.
Substitution: : Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Such as nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products
Scientific Research Applications
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: : As a building block in organic synthesis for the creation of more complex molecules.
Biology: : In the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Medicine: : As a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: : In the production of advanced materials, polymers, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through its interactions with specific molecular targets and pathways. The presence of the keto group and the azepane ring allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: : Similar in structure but with a five-membered ring instead of the seven-membered azepane ring.
Piperidine derivatives: : Featuring a six-membered ring with nitrogen, differing in ring size and chemical properties.
Morpholine derivatives: : Including an oxygen atom in the ring, providing different reactivity and applications.
Uniqueness
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate stands out due to its specific ring size, functional groups, and the potential for diverse chemical modifications. These characteristics make it more versatile in certain synthetic and research contexts compared to its analogs.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-methyl-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
HXEKTYIGUGQQPZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(=O)CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


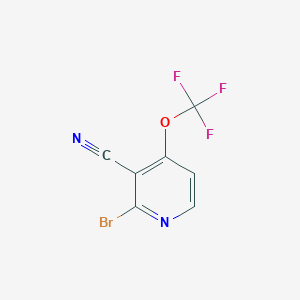
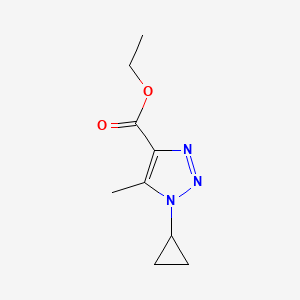
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
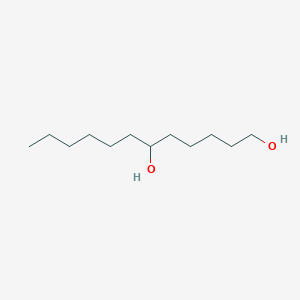

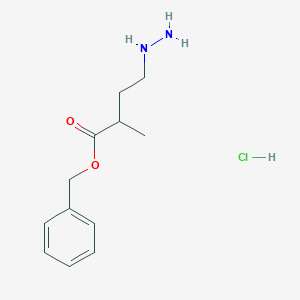
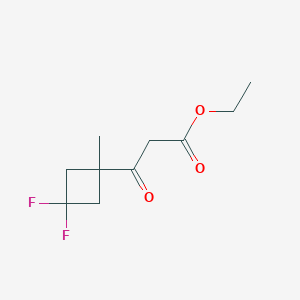
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
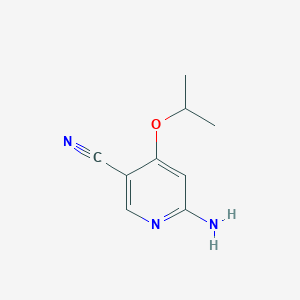
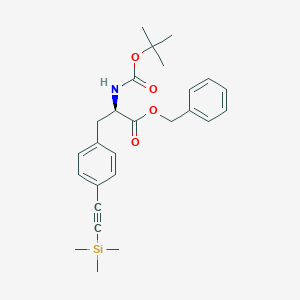
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

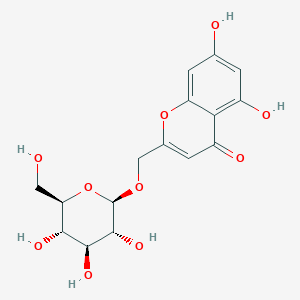
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
